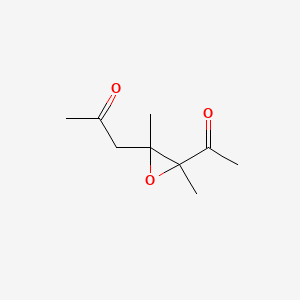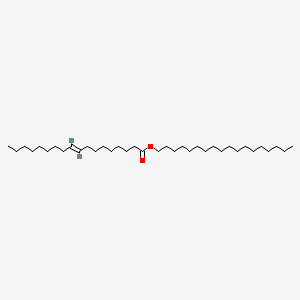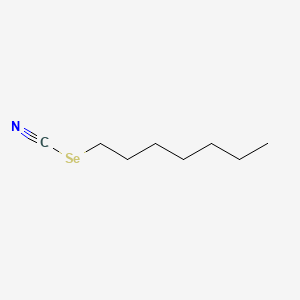
2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) is a chemical compound characterized by its unique structure, which includes an oxirane ring and acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) typically involves the reaction of 2-propanone with a suitable epoxidizing agent to form the oxirane ring. The acetyl group is then introduced through acetylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial practices include the use of optimized reaction conditions and purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols.
Aplicaciones Científicas De Investigación
2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI)
- 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(8CI)
- 2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(7CI)
Uniqueness
2-Propanone, 1-(3-acetyl-2,3-dimethyloxiranyl)-(9CI) is unique due to its specific structural features, such as the presence of both an oxirane ring and an acetyl group
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1-(3-acetyl-2,3-dimethyloxiran-2-yl)propan-2-one |
InChI |
InChI=1S/C9H14O3/c1-6(10)5-8(3)9(4,12-8)7(2)11/h5H2,1-4H3 |
Clave InChI |
HNRGUKAXAKYPRP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1(C(O1)(C)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)

![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)

![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)


![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)

